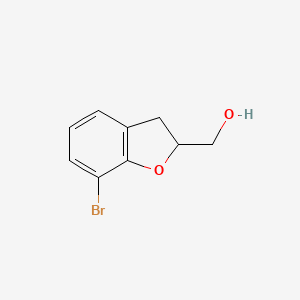

(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Description

Properties

IUPAC Name |

(7-bromo-2,3-dihydro-1-benzofuran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-3,7,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCRSIHHGGSDPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=CC=C2Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (CAS 852110-51-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol, CAS number 852110-51-1, is a halogenated heterocyclic compound belonging to the dihydrobenzofuran class of molecules. This class is of significant interest in medicinal chemistry due to the prevalence of the dihydrobenzofuran scaffold in a variety of biologically active natural products and synthetic compounds. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthesis route, and the potential applications of (7-bromo-2,3-dihydrobenzofuran-2-yl)methanol, with a particular focus on its role as a key intermediate in the development of ghrelin receptor antagonists. All quantitative data is presented in structured tables, and a detailed, representative experimental protocol for its synthesis is provided.

Chemical and Physical Properties

(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is a solid at room temperature with a molecular weight of 229.07 g/mol .[1] Its chemical structure features a dihydrobenzofuran core, which provides a rigid framework, a bromine atom on the aromatic ring, and a primary alcohol functional group. The presence of the bromine atom makes it a versatile intermediate for further chemical modifications, such as cross-coupling reactions, while the hydroxyl group can be a handle for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid.

| Property | Value | Reference |

| CAS Number | 852110-51-1 | |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Physical Form | Solid | |

| Purity | Typically >95% | |

| Storage Temperature | Ambient |

Synthesis

-

Synthesis of the Aldehyde Precursor: Preparation of 7-bromo-2,3-dihydrobenzofuran-2-carbaldehyde.

-

Reduction to the Alcohol: Reduction of the aldehyde to the primary alcohol, (7-bromo-2,3-dihydrobenzofuran-2-yl)methanol.

A general experimental protocol for a similar reduction is described for the synthesis of 2,3-dihydro-2,2-dimethylbenzofuran-7-ylmethanol, where the corresponding aldehyde is reduced using sodium borohydride in ethanol.

Experimental Protocol: Reduction of 7-bromo-2,3-dihydrobenzofuran-2-carbaldehyde

This protocol is a representative method based on the reduction of similar aldehydes.

Materials:

-

7-bromo-2,3-dihydrobenzofuran-2-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 7-bromo-2,3-dihydrobenzofuran-2-carbaldehyde (1.0 eq) in ethanol in a round-bottom flask at room temperature with stirring.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure (7-bromo-2,3-dihydrobenzofuran-2-yl)methanol.

Application in Drug Discovery: Ghrelin Receptor Antagonists

The ghrelin receptor, a G protein-coupled receptor, plays a crucial role in regulating appetite, energy homeostasis, and growth hormone secretion. Antagonists of the ghrelin receptor are being investigated as potential therapeutics for obesity and other metabolic disorders. The dihydrobenzofuran scaffold is a key structural motif in a number of potent ghrelin receptor antagonists. (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol serves as a critical building block in the synthesis of these complex molecules. The bromine atom allows for the introduction of various substituents through cross-coupling reactions, enabling the exploration of the structure-activity relationship (SAR) to optimize potency and pharmacokinetic properties.

While specific biological data for (7-bromo-2,3-dihydrobenzofuran-2-yl)methanol itself is not publicly available, its incorporation into patented ghrelin receptor antagonists underscores its importance in this therapeutic area.

Signaling Pathways and Experimental Workflows

The development of ghrelin receptor antagonists involves a series of experimental workflows to identify and characterize lead compounds. (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol would be utilized in the initial chemical synthesis phase of such a workflow.

Diagram 1: Synthetic Workflow for Ghrelin Receptor Antagonists

Caption: Synthetic workflow for developing ghrelin receptor antagonists.

Diagram 2: Drug Discovery Cascade for Ghrelin Receptor Antagonists

Caption: Drug discovery workflow for ghrelin receptor antagonists.

Conclusion

(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is a valuable and versatile chemical intermediate with significant potential in drug discovery, particularly in the development of ghrelin receptor antagonists for the treatment of metabolic diseases. Its synthesis, likely achieved through the reduction of the corresponding aldehyde, provides a key building block for the generation of diverse chemical libraries. Further research into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

This technical guide provides comprehensive information on the molecular properties, a proposed synthetic pathway, and an analytical workflow for (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Profile

(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is a substituted dihydrobenzofuran derivative. Its chemical structure and properties make it a subject of interest for the synthesis of more complex molecules.

| Property | Value |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

| CAS Number | 852110-51-1 |

Proposed Synthesis and Experimental Protocol

Step 1: Esterification of 7-Bromobenzofuran-2-carboxylic acid

This initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a standard esterification reaction, typically carried out in the presence of an acid catalyst.

-

Materials:

-

7-Bromobenzofuran-2-carboxylic acid

-

Methanol (reagent grade)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Dichloromethane

-

-

Procedure:

-

To a solution of 7-bromobenzofuran-2-carboxylic acid in methanol, a catalytic amount of concentrated sulfuric acid is added dropwise at 0 °C.

-

The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield methyl 7-bromobenzofuran-2-carboxylate.

-

Step 2: Reduction of the Ester to the Alcohol

The second step is the reduction of the methyl ester to the desired primary alcohol, (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol. A strong reducing agent such as lithium aluminum hydride is typically employed for this transformation.

-

Materials:

-

Methyl 7-bromobenzofuran-2-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (saturated aqueous solution)

-

Ethyl acetate

-

-

Procedure:

-

A solution of methyl 7-bromobenzofuran-2-carboxylate in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC.

-

The reaction is then carefully quenched by the sequential dropwise addition of water, followed by a saturated aqueous solution of sodium sulfate.

-

The resulting mixture is stirred vigorously for 30 minutes, and the solid is removed by filtration.

-

The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol.

-

Visualized Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol.

Caption: Proposed two-step synthesis of the target compound.

Analytical Characterization Workflow

The identity and purity of the synthesized (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol would be confirmed through a series of analytical techniques.

Caption: Standard analytical workflow for product characterization.

An In-Depth Technical Guide to the Synthesis of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for (7-bromo-2,3-dihydrobenzofuran-2-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing with the formation of a substituted benzofuran, followed by the reduction of the furan ring, and culminating in the reduction of a carboxylate group to the desired primary alcohol. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol can be strategically approached in three main stages, starting from commercially available 2-bromophenol.

Caption: Overall synthetic strategy for (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-2-hydroxybenzaldehyde

This initial step involves the formylation of 2-bromophenol to introduce an aldehyde group ortho to the hydroxyl group.

Reaction:

Caption: Synthesis of 3-Bromo-2-hydroxybenzaldehyde.

Protocol:

-

In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve 2-bromophenol (1.0 eq) in ethanol.

-

Add a concentrated aqueous solution of sodium hydroxide (4.0 eq).

-

Heat the mixture to 60-70°C with vigorous stirring.

-

Add chloroform (1.5 eq) dropwise over 1 hour, maintaining the temperature.

-

After the addition is complete, continue to reflux the mixture for an additional 2-3 hours.

-

Cool the reaction mixture and acidify with dilute hydrochloric acid.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Value |

| Starting Material | 2-Bromophenol |

| Key Reagents | Chloroform, Sodium Hydroxide |

| Solvent | Ethanol/Water |

| Reaction Temperature | 60-70°C |

| Reaction Time | 3-4 hours |

| Typical Yield | 40-50% |

Step 2: Synthesis of Ethyl 7-bromo-benzofuran-2-carboxylate

The synthesized 3-bromo-2-hydroxybenzaldehyde undergoes a cyclization reaction with ethyl bromoacetate to form the benzofuran ring system.

Reaction:

Caption: Synthesis of Ethyl 7-bromo-benzofuran-2-carboxylate.

Protocol:

-

To a solution of 3-bromo-2-hydroxybenzaldehyde (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.5 eq).

-

Add ethyl bromoacetate (1.2 eq) and reflux the mixture for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter off the potassium carbonate and wash with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Recrystallize the resulting solid from ethanol to obtain the pure product.

| Parameter | Value |

| Starting Material | 3-Bromo-2-hydroxybenzaldehyde |

| Key Reagents | Ethyl bromoacetate, Potassium carbonate |

| Solvent | Acetone |

| Reaction Temperature | Reflux |

| Reaction Time | 12-16 hours |

| Typical Yield | 70-80% |

Step 3: Synthesis of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate

The aromatic benzofuran ring is reduced to the corresponding 2,3-dihydrobenzofuran via catalytic hydrogenation.

Reaction:

Caption: Synthesis of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate.

Protocol:

-

Dissolve ethyl 7-bromo-benzofuran-2-carboxylate (1.0 eq) in ethanol in a hydrogenation vessel.

-

Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

-

Pressurize the vessel with hydrogen gas (50 psi).

-

Stir the reaction mixture at room temperature for 24 hours or until hydrogen uptake ceases.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the product.

| Parameter | Value |

| Starting Material | Ethyl 7-bromo-benzofuran-2-carboxylate |

| Catalyst | 10% Pd/C |

| Reagent | Hydrogen gas |

| Solvent | Ethanol |

| Pressure | 50 psi |

| Reaction Temperature | Room Temperature |

| Reaction Time | 24 hours |

| Typical Yield | >95% |

Step 4: Synthesis of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

The final step involves the reduction of the ethyl ester to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Reaction:

Caption: Synthesis of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol.

Protocol:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product.

| Parameter | Value |

| Starting Material | Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate |

| Reducing Agent | Lithium aluminum hydride (LiAlH₄) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 3-5 hours |

| Typical Yield | 85-95% |

Quantitative Data Summary

| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 1 | 3-Bromo-2-hydroxybenzaldehyde | C₇H₅BrO₂ | 201.02 | 40-50 |

| 2 | Ethyl 7-bromo-benzofuran-2-carboxylate | C₁₁H₉BrO₃ | 271.09 | 70-80 |

| 3 | Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate | C₁₁H₁₁BrO₃ | 273.11 | >95 |

| 4 | (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol | C₉H₉BrO₂ | 229.07 | 85-95 |

Concluding Remarks

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol. The procedures are based on established organic transformations and can be adapted for the synthesis of related analogs. Careful execution of each step, particularly the handling of moisture-sensitive reagents like LiAlH₄, is crucial for achieving high yields and purity. This guide serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for pharmaceutical applications.

An In-depth Technical Guide on (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies related to the compound (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide also incorporates information from relevant patents and general synthetic strategies for the 2,3-dihydrobenzofuran scaffold, offering a valuable resource for researchers working with this and related molecules.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | PubChem |

| Molecular Weight | 229.07 g/mol | PubChem |

| XLogP3 | 1.9 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed) |

| Rotatable Bond Count | 1 | PubChem (Computed) |

| Exact Mass | 227.97859 g/mol | PubChem (Computed) |

| Monoisotopic Mass | 227.97859 g/mol | PubChem (Computed) |

| Topological Polar Surface Area | 29.5 Ų | PubChem (Computed) |

| Heavy Atom Count | 12 | PubChem (Computed) |

| Complexity | 163 | PubChem (Computed) |

Spectroscopic Data

Detailed experimental spectroscopic data for (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is not widely published. Researchers requiring definitive spectra are advised to synthesize and characterize the compound in-house. The following sections outline the expected spectral characteristics based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the dihydrofuran ring, and the hydroxymethyl group. The aromatic protons will likely appear as multiplets or doublets in the range of δ 6.8-7.5 ppm. The protons on the dihydrofuran ring (at positions 2 and 3) and the methylene protons of the hydroxymethyl group will exhibit characteristic splitting patterns and chemical shifts influenced by their diastereotopic and neighboring environments.

¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the carbon atoms in the molecule. The aromatic carbons are expected in the δ 110-160 ppm region, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. The carbons of the dihydrofuran ring and the hydroxymethyl group will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is anticipated to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations for the ether and alcohol functionalities will likely appear in the 1000-1300 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol will show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). The fragmentation pattern would likely involve the loss of the hydroxymethyl group, water, or cleavage of the dihydrofuran ring.

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is not explicitly detailed in readily accessible scientific literature. However, general methods for the synthesis of the 2,3-dihydrobenzofuran scaffold can be adapted. One common approach involves the intramolecular cyclization of a suitably substituted allyl phenol.

A plausible synthetic route is outlined below. This represents a general strategy that may require optimization for this specific target molecule.

Caption: A potential synthetic pathway to (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol.

General Procedure for the Synthesis of 2,3-Dihydrobenzofurans from Allyl Phenols:

-

Epoxidation of the Allyl Group: The starting material, an appropriately substituted o-allylphenol, is treated with an epoxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM) at a controlled temperature (often 0 °C to room temperature). The reaction progress is monitored by thin-layer chromatography (TLC).

-

Intramolecular Cyclization: Upon completion of the epoxidation, the intermediate epoxide is subjected to base-catalyzed intramolecular cyclization. A base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is added to the reaction mixture in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The alkoxide formed from the phenolic hydroxyl group then attacks the epoxide, leading to the formation of the dihydrofuran ring.

-

Work-up and Purification: The reaction is quenched with a proton source (e.g., water or a saturated aqueous solution of ammonium chloride). The product is then extracted into an organic solvent, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran derivative.

Signaling Pathways and Logical Relationships

The 2,3-dihydrobenzofuran scaffold is a common motif in many biologically active molecules and natural products. Derivatives of this core structure have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. The specific biological activity and signaling pathways modulated by (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol would need to be determined through dedicated biological screening and mechanistic studies.

The following diagram illustrates a general workflow for the investigation of a novel compound like (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol in a drug discovery context.

Caption: A generalized workflow for the preclinical evaluation of a novel chemical entity.

This guide serves as a foundational resource for researchers interested in (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol. Further experimental work is necessary to fully elucidate its spectroscopic properties and biological activities.

Unveiling the Spectroscopic Signature of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed spectroscopic reference and standardized experimental protocols.

Predicted ¹H and ¹³C NMR Data

The chemical structure of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol, with atom numbering for NMR signal assignment, is presented below. The predicted ¹H and ¹³C NMR data are summarized in the subsequent tables. These predictions are based on the analysis of structurally related analogs, including 7-bromo-2,3-dihydrobenzofuran and other substituted dihydrobenzofurans, combined with established principles of NMR spectroscopy.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is expected to exhibit distinct signals corresponding to the aromatic protons, the protons on the dihydrofuran ring, and the hydroxymethyl group. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.2 - 7.3 | d | ~7.5 - 8.0 |

| H-5 | ~6.8 - 6.9 | t | ~7.5 - 8.0 |

| H-6 | ~7.1 - 7.2 | d | ~7.5 - 8.0 |

| H-2 | ~4.9 - 5.1 | m | - |

| H-3a | ~3.3 - 3.4 | dd | Jgem ≈ 16.0, Jvic ≈ 9.0 |

| H-3b | ~3.0 - 3.1 | dd | Jgem ≈ 16.0, Jvic ≈ 7.0 |

| H-8a / H-8b | ~3.7 - 3.9 | m | - |

| OH | Variable | br s | - |

Table 1: Predicted ¹H NMR data for (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol.

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum will show nine distinct carbon signals. The chemical shifts are referenced to the solvent peak.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-7a | ~159 - 161 |

| C-3a | ~128 - 130 |

| C-4 | ~129 - 131 |

| C-5 | ~122 - 124 |

| C-6 | ~125 - 127 |

| C-7 | ~112 - 114 |

| C-2 | ~78 - 80 |

| C-3 | ~30 - 32 |

| C-8 (CH₂OH) | ~64 - 66 |

Table 2: Predicted ¹³C NMR data for (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol.

Experimental Protocols

A general experimental procedure for acquiring high-quality ¹H and ¹³C NMR spectra of solid organic compounds like (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is outlined below.

Materials:

-

(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol (solid)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)

-

Tetramethylsilane (TMS)

-

5 mm NMR tubes

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial.

-

Add a small amount of TMS (typically 0.03% v/v) as an internal reference.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer's field frequency to the deuterium signal of the solvent.

-

Perform automated or manual shimming of the magnetic field to optimize its homogeneity, aiming for a sharp and symmetrical solvent peak.

-

-

¹H NMR Spectrum Acquisition:

-

Load standard proton acquisition parameters.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set a relaxation delay (d1) of 1-2 seconds to ensure adequate relaxation of the protons between scans.

-

-

¹³C NMR Spectrum Acquisition:

-

Load standard carbon acquisition parameters with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 180 ppm).

-

A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).

-

Use a relaxation delay (d1) of 2-5 seconds. For quantitative analysis of quaternary carbons, a longer delay may be necessary.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra.

-

Manually phase correct the resulting spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both spectra.

-

For the ¹H spectrum, integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) for the ¹H signals.

-

Assign the peaks in both spectra to the corresponding atoms in the molecule based on their chemical shifts, multiplicities, and integration values. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed for unambiguous assignments.

-

This guide provides a foundational spectroscopic dataset and a standardized methodology for the analysis of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol, facilitating its use in synthetic chemistry and drug discovery pipelines.

Physical and chemical properties of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol. Due to the limited availability of experimental data in peer-reviewed literature, this document primarily presents computed properties sourced from reputable chemical databases. Furthermore, a proposed synthetic pathway is outlined based on established methodologies for analogous structures.

Core Compound Properties

(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol, with the CAS Number 852110-51-1, is a halogenated derivative of dihydrobenzofuran.[1] Its core structure consists of a bromo-substituted benzene ring fused to a dihydrofuran ring, with a hydroxymethyl group attached at the 2-position of the dihydrofuran ring. This combination of a rigid heterocyclic scaffold and functional groups suggests its potential as a building block in medicinal chemistry and materials science.

Physical and Chemical Data

The following tables summarize the available quantitative data for (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol. It is critical to note that the majority of these values are computationally predicted and await experimental verification.

| Identifier | Value | Source |

| IUPAC Name | (7-bromo-2,3-dihydro-1-benzofuran-2-yl)methanol | PubChem[1] |

| CAS Number | 852110-51-1 | PubChem[1] |

| Molecular Formula | C₉H₉BrO₂ | PubChem[1] |

| Molecular Weight | 229.07 g/mol | PubChem[1] |

| Canonical SMILES | C1C(OC2=C1C=CC=C2Br)CO | PubChem[1] |

| InChI Key | KDCRSIHHGGSDPJ-UHFFFAOYSA-N | PubChem[1] |

| Computed Physicochemical Properties | Value | Source |

| XLogP3 | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 227.97859 Da | PubChem[1] |

| Monoisotopic Mass | 227.97859 Da | PubChem[1] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

| Complexity | 163 | PubChem[1] |

At present, experimental data for properties such as melting point, boiling point, and solubility are not available in the public domain. Commercial suppliers may hold such data, and it is recommended to consult their specifications for further information.

Proposed Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is not documented in readily accessible literature, a plausible synthetic route can be conceptualized based on established methods for the synthesis of related 2,3-dihydrobenzofuran derivatives. A potential two-step approach is outlined below.

Caption: Proposed two-step synthesis of the target compound.

Methodological Considerations for the Proposed Synthesis:

-

Step 1: O-Allylation of 2-Bromo-6-formylphenol: The synthesis would likely commence with the O-allylation of a suitable starting material, such as 2-bromo-6-formylphenol. This reaction is typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone. The allyl group is introduced via reaction with an allyl halide, for instance, allyl bromide.

-

Step 2: Reductive Cyclization: The resulting 2-bromo-6-(allyloxy)benzaldehyde would then undergo a reductive cyclization. Treatment with a reducing agent, for example, sodium borohydride in an alcoholic solvent like methanol, would reduce the aldehyde to the corresponding alcohol. This intermediate could then undergo an intramolecular cyclization to form the dihydrofuran ring, yielding the final product, (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol. The precise conditions, including temperature and reaction time, would require empirical optimization.

Spectroscopic Characterization (Predicted)

Although experimental spectral data is not available, a general expectation for the key spectroscopic features can be outlined:

-

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons on the brominated benzene ring, the diastereotopic protons of the methylene group in the dihydrofuran ring, the proton at the chiral center (C2), and the protons of the hydroxymethyl group. The coupling patterns would be complex due to the fused ring system and the chiral center.

-

¹³C NMR: The spectrum should display nine distinct carbon signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be indicative of the aromatic, aliphatic, and alcohol carbons.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the hydroxymethyl group and cleavage of the dihydrofuran ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Aromatic C-H and C=C stretching vibrations, as well as C-O and C-Br stretching bands, would also be present.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature regarding the biological activity or the involvement of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol in any signaling pathways. However, the benzofuran and dihydrobenzofuran scaffolds are present in a wide range of biologically active natural products and synthetic compounds, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer effects. Therefore, this compound could be of interest for screening in various biological assays.

Experimental Workflow for Characterization

Should this compound be synthesized or acquired, a standard workflow for its characterization would be as follows:

Caption: A standard workflow for the characterization and evaluation of a novel compound.

This workflow ensures the purity and confirms the chemical structure of the compound before proceeding to the evaluation of its physical properties and potential biological activities.

Conclusion

(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is a compound with potential applications in various fields of chemical research, particularly in the development of novel pharmaceuticals and functional materials. While there is a significant lack of experimentally determined data for this specific molecule, this guide provides a summary of its computed properties and a plausible route for its synthesis. Further experimental investigation is crucial to fully characterize this compound and explore its potential. Researchers are encouraged to perform the necessary experimental work to validate the predicted data and to screen for biological activity.

References

(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol: A Prospective Building Block for Novel Protein Degraders

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative modality in drug discovery, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach lies the design of heterobifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. The modular nature of PROTACs necessitates a diverse toolkit of chemical building blocks to enable the synthesis of degraders with optimized properties. This technical guide introduces (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol as a promising, yet underexplored, scaffold for the development of novel protein degraders, particularly as a potential ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

This document provides a prospective analysis of this building block, outlining a plausible synthetic route, its potential incorporation into PROTACs, and generalized experimental protocols for its application in the synthesis and evaluation of protein degraders. While direct experimental evidence for the use of this specific molecule in published degrader molecules is not yet available, this guide serves as a technical primer for researchers seeking to explore its potential in expanding the chemical space of TPD.

Physicochemical Properties of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

A summary of the key physicochemical properties of the title compound, based on publicly available data, is presented below.[1] These properties are essential for its handling, characterization, and consideration in fragment-based drug design.

| Property | Value | Reference |

| IUPAC Name | (7-bromo-2,3-dihydro-1-benzofuran-2-yl)methanol | [1] |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| CAS Number | 852110-51-1 | [1] |

| Appearance | (Predicted) White to off-white solid | - |

| Solubility | (Predicted) Soluble in organic solvents such as methanol, ethanol, and dichloromethane | - |

Synthesis of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol: A Proposed Experimental Protocol

Reaction Scheme:

Caption: Proposed two-step synthesis of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol.

Materials:

-

2-Bromo-6-allylphenol

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

Step 1: Epoxidation of 2-Bromo-6-allylphenol

-

Dissolve 2-bromo-6-allylphenol (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude epoxide intermediate.

Step 2: Intramolecular Cyclization to form (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

-

Suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C.

-

Dissolve the crude epoxide intermediate from Step 1 in anhydrous THF and add it dropwise to the NaH suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol as a VHL Ligand Precursor

The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design.[2][3] VHL ligands typically feature a hydroxyproline core that engages in key hydrogen bonding interactions with the VHL protein.[4] The (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol scaffold presents an intriguing starting point for the design of novel VHL ligands.

The hydroxyl group can serve as a handle for further chemical modification, while the brominated aromatic ring offers a vector for linker attachment in a PROTAC construct. The dihydrobenzofuran core itself can be explored as a novel scaffold to interact with the VHL binding pocket.

Caption: Conceptual workflow for developing a VHL ligand from the building block.

PROTAC Design and Synthesis Workflow

A PROTAC molecule consists of three key components: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase (e.g., a VHL ligand), and a linker that connects the two. The (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol building block could be incorporated into a PROTAC targeting a protein of interest (POI).

Caption: General workflow for the synthesis of a PROTAC molecule.

A Representative Experimental Protocol for PROTAC Synthesis (Amide Coupling):

This generalized protocol describes the coupling of a VHL ligand (derived from our building block) with a carboxylic acid-functionalized warhead via amide bond formation.

Materials:

-

VHL ligand with a free amine

-

Warhead with a carboxylic acid functionality

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

In a vial, dissolve the warhead (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (3 equivalents) to the mixture and stir for 15 minutes at room temperature.

-

Add a solution of the VHL ligand (1 equivalent) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring its progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude PROTAC by preparative HPLC to yield the final product.

Evaluation of Protein Degradation

Once a PROTAC molecule is synthesized, its ability to induce the degradation of the target protein must be evaluated. A common method for this is the Western Blot.

Caption: Experimental workflow for assessing protein degradation via Western Blot.

A Generalized Protocol for Western Blot Analysis:

-

Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC molecule for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Normalize the protein amounts for all samples and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the loading control.

Conclusion and Future Outlook

(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol represents a structurally interesting and potentially valuable building block for the development of novel protein degraders. Its unique scaffold and functional handles offer opportunities for the design of new E3 ligase ligands and the construction of innovative PROTAC molecules. While its application in targeted protein degradation is yet to be demonstrated in the literature, this technical guide provides a foundational framework for researchers to begin exploring its potential. Future work should focus on the successful synthesis and characterization of this molecule, followed by its derivatization and incorporation into PROTACs. Subsequent biological evaluation will be crucial in determining its efficacy as a component of next-generation protein degraders.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols provided are generalized and may require optimization. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol | C9H9BrO2 | CID 59858092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. [PDF] Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders | Semantic Scholar [semanticscholar.org]

- 4. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of Brominated Dihydrobenzofurans: A Technical Guide

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif present in numerous natural products and synthetically developed molecules of significant medicinal value. The introduction of bromine atoms onto this core structure has been shown to modulate and, in many cases, enhance the biological activities of these compounds, making them promising candidates for drug discovery and development. This technical guide provides an in-depth overview of the reported biological activities of brominated dihydrobenzofurans, with a focus on their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.

Anticancer Activity

The addition of bromine to the dihydrobenzofuran structure has consistently resulted in a significant increase in anticancer activities.[1][2] These compounds have demonstrated potent cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and cell cycle arrest.

Quantitative Data on Anticancer Activity

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| 7,9-dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one (12c) | LNCaP (Prostate Carcinoma) | IC50 | 5.8 nM | [3] |

| Difluorinated, brominated dihydrobenzofuran with carboxylic acid group (Compound 1) | HCT116 (Colorectal Carcinoma) | IC50 | 19.5 µM | [4] |

| Difluorinated, brominated dihydrobenzofuran with ester group (Compound 2) | HCT116 (Colorectal Carcinoma) | IC50 | 24.8 µM | [4] |

| Benzofuran-based oxadiazole bromo derivative (14c) | HCT116 (Colon Cancer) | IC50 | 3.27 µM | [5] |

| 3-(bromomethyl)benzofuran derivative (Compound 1) | HL60 (Leukemia) | IC50 | 0.1 µM | [1] |

| 3-(bromomethyl)benzofuran derivative (Compound 1) | K562 (Leukemia) | IC50 | 5 µM | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[1]

-

Cell Seeding: Cancer cells (e.g., HCT116, K562, HL60) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test brominated dihydrobenzofuran compounds. A vehicle control (e.g., DMSO) and a positive control are also included. Cells are typically incubated for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Induction of Apoptosis

Several brominated dihydrobenzofuran derivatives exert their anticancer effects by inducing apoptosis. This is often achieved by inhibiting anti-apoptotic proteins like Bcl-2 and promoting the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1).[4]

Enzyme Inhibition

A significant area of activity for brominated dihydrobenzofurans is the potent and selective inhibition of key enzymes involved in disease pathways, such as protein kinases.

Casein Kinase 2 (CK2) Inhibition

Human protein kinase CK2 is a promising target for cancer treatment, and dibenzofuran-based compounds have emerged as highly prospective inhibitors.[3] Dichloro- and dibromo-substituted dihydrodibenzofurans, in particular, have demonstrated IC50 values in the low nanomolar range.[3]

Quantitative Data on Enzyme Inhibition

| Compound | Enzyme Target | Inhibition Metric | Value | Reference |

| 7,9-dibromo-8-hydroxy-4-[(phenylamino)methylene]-1,2-dihydro-dibenzo[b,d]furan-3(4H)-one (12c) | Casein Kinase 2 (CK2) | IC50 | 5.8 nM | [3] |

| (4R)-5-Bromodihydro-L-kynurenine | Kynureninase (P. fluorescens) | Ki | 55 nM | [6] |

| (4S)-5-Bromodihydro-L-kynurenine | Kynureninase (P. fluorescens) | Ki | 170 nM | [6] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (for CK2)

-

Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., Tris-HCl) containing the CK2 enzyme, a specific substrate peptide, ATP (often radiolabeled, e.g., [γ-³³P]ATP), and MgCl₂.

-

Inhibitor Addition: The brominated dihydrobenzofuran inhibitor is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is run in parallel.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes).

-

Reaction Termination: The reaction is stopped by adding a quenching solution, such as phosphoric acid or EDTA.

-

Separation: The phosphorylated substrate is separated from the unreacted [γ-³³P]ATP. This is commonly done by spotting the reaction mixture onto phosphocellulose paper or filters, which bind the peptide substrate, followed by washing steps to remove unbound ATP.

-

Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Inhibitor-Enzyme Interaction Workflow

The potent inhibition of CK2 by compound 12c is attributed to specific interactions within the enzyme's ATP-binding site, including a crucial π-halogen bond between a bromine substituent and the gatekeeper amino acid Phe113.[3]

Anti-inflammatory Activity

Brominated dihydrobenzofuran derivatives have also been identified as efficient anti-inflammatory agents. Their mechanism often involves the inhibition of key inflammatory mediators and enzymes. The presence of bromine is considered important for the anti-inflammatory effect in these scaffolds.[4]

Quantitative Data on Anti-inflammatory Activity

The following data pertains to fluorinated benzofuran and dihydrobenzofuran derivatives where bromine is a key substituent.[4][7]

| Compound | Target/Mediator | Inhibition Metric | Value Range | Reference |

| Fluorinated, Brominated Dihydrobenzofurans | Interleukin-6 (IL-6) | IC50 | 1.2 - 9.04 µM | [4][7] |

| Fluorinated, Brominated Dihydrobenzofurans | Chemokine (C-C) Ligand 2 (CCL2) | IC50 | 1.5 - 19.3 µM | [4][7] |

| Fluorinated, Brominated Dihydrobenzofurans | Nitric Oxide (NO) | IC50 | 2.4 - 5.2 µM | [4][7] |

| Fluorinated, Brominated Dihydrobenzofurans | Prostaglandin E2 (PGE2) | IC50 | 1.1 - 20.5 µM | [4][7] |

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

The Griess assay is commonly used to measure NO production by macrophages (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Cell Culture and Stimulation: Macrophages are plated in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of the brominated dihydrobenzofuran compounds for 1-2 hours.

-

Inflammatory Challenge: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Cells are incubated for a further 18-24 hours.

-

Sample Collection: After incubation, the cell culture supernatant is collected.

-

Griess Reaction: An aliquot of the supernatant (e.g., 50 µL) is mixed with an equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubation and Reading: The mixture is incubated at room temperature for 10-15 minutes to allow for the formation of a colored azo product. The absorbance is then measured at approximately 540 nm using a microplate reader.

-

Quantification: The concentration of nitrite (a stable product of NO) in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The IC50 value for NO inhibition is then calculated.

Antimicrobial Activity

The benzofuran core is a recognized pharmacophore for designing antimicrobial agents, and bromination can enhance this activity.[8] Some tribromo-dihydrobenzofuranol derivatives have been shown to be effective against Gram-positive bacteria and fungi.[9]

Quantitative Data on Antimicrobial Activity

| Compound Class | Organism | Activity Metric | Value (µg/mL) | Reference |

| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III) | Gram-positive bacteria | MIC | 50 - 200 | [9] |

| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III) | Candida species | MIC | 100 | [9] |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (VI) | Gram-positive bacteria | MIC | 50 - 200 | [9] |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (VI) | Candida species | MIC | 100 | [9] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: The brominated dihydrobenzofuran compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. A positive control (microorganism with no compound) and a negative control (broth with no microorganism) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria, or 30°C for 24-48 hours for yeast).

-

MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth. The result can also be read using a microplate reader.

Neuroprotective Activity

While the broader class of benzofuran and dihydrobenzofuran derivatives has shown promise in exhibiting neuroprotective and antioxidant effects, specific data on brominated dihydrobenzofurans in this context is less prevalent in the reviewed literature.[10][11][12] Studies on related structures suggest that they can protect against excitotoxic neuronal cell damage and oxidative stress.[10] For instance, a selenium-containing dihydrobenzofuran demonstrated protective effects in an Alzheimer's disease model by modulating oxidative stress, neuroinflammation, and apoptosis pathways.[12][13] This indicates a potential avenue for future research into the neuroprotective capabilities of brominated analogues, leveraging the known benefits of halogenation on bioactivity.

Conclusion

Brominated dihydrobenzofurans represent a versatile and highly potent class of compounds with a wide spectrum of biological activities. The strategic incorporation of bromine atoms into the dihydrobenzofuran scaffold has been demonstrated to be a successful strategy for enhancing anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. The compelling quantitative data, particularly the low nanomolar inhibition of cancer-related kinases and significant cytotoxicity against various cancer cell lines, underscore the therapeutic potential of these molecules. Further exploration of their structure-activity relationships, mechanisms of action, and neuroprotective potential is warranted to fully exploit their promise in the development of novel therapeutic agents.

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential effects of bromination on substrates and inhibitors of kynureninase from Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 2,3-Dihydrobenzofuran: A Journey from Classical Rearrangements to Modern Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran, historically known as coumaran, represents a cornerstone heterocyclic motif in the landscape of organic chemistry and drug discovery. Its rigid, fused-ring structure provides a valuable scaffold for presenting substituents in a well-defined three-dimensional space, a critical feature for molecular recognition at biological targets. This privileged structure is embedded in a vast array of natural products exhibiting significant biological activities, including antifungal, insecticidal, and antitumor properties. Consequently, the development of efficient and versatile synthetic routes to access this core and its derivatives has been a continuous pursuit for over a century, evolving from classical rearrangement reactions to sophisticated transition-metal-catalyzed transformations. This guide provides an in-depth exploration of the discovery and historical evolution of 2,3-dihydrobenzofuran synthesis, offering both mechanistic insights and practical, field-proven protocols for key methodologies.

Part 1: The Genesis of a Scaffold - Classical Synthetic Strategies

The early approaches to the 2,3-dihydrobenzofuran core were characterized by elegant intramolecular reactions, often involving thermal or acid-catalyzed rearrangements of readily available phenolic precursors. These foundational methods, while sometimes limited in scope and requiring harsh conditions, established the fundamental principles of cyclization that are still relevant today.

The Claisen Rearrangement and Subsequent Cyclization: A Tandem Approach

One of the most enduring and conceptually important routes to 2,3-dihydrobenzofurans begins with the Claisen rearrangement of an allyl phenyl ether. This thermal[1][1]-sigmatropic rearrangement, first reported by Rainer Ludwig Claisen, proceeds through a concerted, cyclic transition state to yield an ortho-allylphenol intermediate.[2][3][4] This intermediate, upon exposure to acid or further heating, can then undergo intramolecular hydroalkoxylation to furnish the 2,3-dihydrobenzofuran ring system.[5]

The causality behind this two-step process lies in the inherent reactivity of the starting materials. The thermal rearrangement is entropically favored and driven by the formation of a stable aromatic phenol. The subsequent cyclization is an intramolecular addition of the phenolic hydroxyl group to the proximate double bond, a process often facilitated by acid catalysis which protonates the alkene, rendering it more electrophilic.

Experimental Protocol: Synthesis of 2-Methyl-2,3-dihydrobenzofuran via Thermal Claisen Rearrangement and Cyclization [6]

Step 1: Synthesis of Allyl Phenyl Ether (Williamson Ether Synthesis) [6]

-

To a round-bottom flask, add the desired phenol (1.0 eq.). If desired, dissolve the phenol in a suitable solvent such as acetone or acetonitrile.

-

Add powdered potassium carbonate (1.5-2.0 eq.) or solid potassium hydroxide pellets (2.0 eq.).

-

Add allyl bromide (1.2-1.5 eq.). For sluggish reactions, a catalytic amount of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI, 5 mol%) can be included.

-

Stir the mixture vigorously at room temperature or heat to reflux (typically 50-80 °C) until the starting phenol is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude allyl phenyl ether, which can be purified by column chromatography if necessary.

Step 2: Thermal Claisen Rearrangement and In Situ Cyclization [5]

-

Place the purified allyl phenyl ether (0.1–1.0 g) into a Schlenk flask.

-

Evacuate the flask and backfill with an inert atmosphere (e.g., nitrogen or argon). Repeat this process three times.

-

Heat the flask in a pre-heated oil bath to the required temperature (typically 160-220 °C). The reaction can be performed neat or in a high-boiling solvent like diethylaniline.

-

Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS. The reaction time can vary from a few hours to over 100 hours depending on the substrate and temperature.

-

Upon completion of the rearrangement and subsequent cyclization, cool the flask to room temperature.

-

The resulting product mixture can be purified directly by column chromatography on silica gel to afford the 2,3-dihydrobenzofuran derivative.

Mechanism of Claisen Rearrangement and Cyclization

Caption: Tandem Claisen rearrangement and acid-catalyzed cyclization.

Intramolecular Williamson Ether Synthesis

A more direct, though often less versatile, classical approach is the intramolecular Williamson ether synthesis. This method involves the formation of the ether linkage as the ring-closing step. The synthesis starts with a 2-(2-haloethyl)phenol, which, upon treatment with a base, undergoes intramolecular nucleophilic substitution (SN2) to yield the 2,3-dihydrobenzofuran.

The success of this reaction is contingent on the principles of the SN2 mechanism. The phenolic proton is first abstracted by a base to generate a potent phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon bearing the halide, leading to the displacement of the leaving group and the formation of the five-membered ring. This method is particularly effective for the synthesis of the unsubstituted parent scaffold.

Experimental Protocol: Intramolecular Williamson Ether Synthesis of 2,3-Dihydrobenzofuran

-

In a round-bottom flask, dissolve 2-(2-bromoethyl)phenol (1.0 eq.) in a suitable polar aprotic solvent such as DMF or DMSO.

-

Add a strong base, such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K2CO3, 2.0 eq.), portion-wise at 0 °C to control any exothermic reaction.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Gentle heating may be required for less reactive substrates.

-

Upon completion, carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

Mechanism of Intramolecular Williamson Ether Synthesis

Caption: Base-mediated intramolecular Williamson ether synthesis.

Part 2: The Modern Era - Transition-Metal Catalysis and Beyond

The late 20th and early 21st centuries witnessed a paradigm shift in synthetic organic chemistry with the advent of transition-metal catalysis. These powerful tools have revolutionized the synthesis of 2,3-dihydrobenzofurans, offering milder reaction conditions, broader substrate scope, and unprecedented levels of control over stereochemistry.

Palladium-Catalyzed Intramolecular C-H Functionalization and Heck Reactions

Palladium catalysis has been a workhorse in the synthesis of 2,3-dihydrobenzofurans. One of the most elegant strategies involves the intramolecular Heck reaction. In this process, a palladium(0) catalyst undergoes oxidative addition into an aryl halide (typically an iodide or bromide) tethered to an alkene. The resulting organopalladium(II) species then undergoes migratory insertion of the alkene, followed by β-hydride elimination to afford the cyclized product and regenerate the palladium(0) catalyst.[7][8]

More recently, direct C-H functionalization has emerged as a highly atom-economical alternative. These reactions bypass the need for pre-functionalized aryl halides. A palladium(II) catalyst can directly activate a C-H bond on the aromatic ring, forming a palladacycle intermediate which then reacts with a tethered alkene in a similar fashion to the Heck reaction.[9][10][11]

Experimental Protocol: Palladium-Catalyzed Intramolecular Heck Reaction for Dihydrobenzofuran Synthesis [7][12]

-

To a Schlenk tube, add the o-iodo or o-bromo-allylphenol derivative (1.0 eq.), a palladium catalyst such as Pd(OAc)2 (2-5 mol%), and a suitable phosphine ligand (e.g., PPh3 or a bidentate ligand like BINAP for asymmetric synthesis, 4-10 mol%).

-

Add a base, typically a carbonate (e.g., Cs2CO3, K2CO3) or an amine (e.g., triethylamine), and a solvent (e.g., acetonitrile, DMF, or toluene).

-

Degas the reaction mixture by several cycles of vacuum and backfilling with an inert gas (argon or nitrogen).

-

Heat the reaction to the required temperature (often 80-120 °C) and stir for the necessary time (monitored by TLC or GC/LC-MS).

-

After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water, brine, and dry over an anhydrous salt.

-

After filtration and concentration, purify the crude product by column chromatography.

Mechanism of the Intramolecular Heck Reaction

Caption: Catalytic cycle of the intramolecular Heck reaction.

Other Transition-Metal-Catalyzed and Novel Methodologies

Beyond palladium, a host of other transition metals, including rhodium, ruthenium, gold, nickel, and copper, have been successfully employed in the synthesis of 2,3-dihydrobenzofurans.[13][14] These metals often exhibit unique reactivity profiles, enabling transformations such as:

-

Rhodium-catalyzed [3+2] annulations and C-H activation.[13]

-

Gold-catalyzed intramolecular hydroalkoxylation of allenes and alkenes.

-

Copper-catalyzed C-O bond formation and cyclization reactions.[14]

Furthermore, innovative metal-free approaches continue to be developed, including photochemical methods that proceed via radical pathways and reactions involving the generation of reactive intermediates like ortho-quinone methides.[1][15]

Summary and Outlook

The synthesis of the 2,3-dihydrobenzofuran core has a rich history, evolving from fundamental, mechanistically insightful classical reactions to a diverse and powerful array of modern catalytic methods. The journey from high-temperature thermal rearrangements to mild, highly selective transition-metal-catalyzed processes reflects the broader advancements in the field of organic synthesis.

The table below provides a comparative overview of the key synthetic strategies discussed.

| Method | Key Transformation | Typical Conditions | Advantages | Limitations |

| Claisen/Cyclization | [1][1]-Sigmatropic rearrangement followed by hydroalkoxylation | High temperature (160-220 °C), often with acid catalysis | Access to diverse substitution patterns, conceptually important | Harsh conditions, potential for side reactions, limited functional group tolerance |

| Intramolecular Williamson Ether Synthesis | Intramolecular SN2 reaction | Base (e.g., NaH, K2CO3) in polar aprotic solvent | Direct and efficient for simple scaffolds | Requires pre-functionalized haloalkylphenol precursor |

| Intramolecular Heck Reaction | Pd(0)-catalyzed C-C bond formation | Pd catalyst, base, phosphine ligand, 80-120 °C | High functional group tolerance, good yields, potential for asymmetry | Requires aryl halide, cost of catalyst and ligands |

| C-H Functionalization | Pd(II)-catalyzed direct C-H activation and cyclization | Pd catalyst, oxidant, often high temperature | High atom economy, avoids pre-functionalization | Often requires directing groups, can have regioselectivity issues |

For researchers and drug development professionals, the choice of synthetic route will be dictated by factors such as the desired substitution pattern, required stereochemistry, functional group tolerance, and scalability. While classical methods remain valuable for specific applications and for their pedagogical importance, the continued innovation in catalysis promises even more efficient, selective, and sustainable pathways to this vital heterocyclic scaffold in the future.

References

-

Coumarin - Wikipedia. (n.d.). Retrieved from [Link]

-

Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans - ACS Publications. (2023, March 31). Retrieved from [Link]

-

A Streamlined Synthesis of 2,3-Dihydrobenzofurans via the ortho-Quinone Methides Generated from 2-Alkyl-Substituted Phenols - Wiley Online Library. (2014, January 22). Retrieved from [Link]

-

2,3-Dihydrobenzofuran synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Coumarin Synthesis Mechanism - BYJU'S. (n.d.). Retrieved from [Link]

-

THE THERMAL[1][1] CLAISEN REARRANGEMENT OF THE 3-SUBSTITUTED PHENYL ALLYL AND PROPARGYL ETHERS. THE SYNTHESIS OF 4-HALOBENZO - LOCKSS. (n.d.). Retrieved from [Link]

-